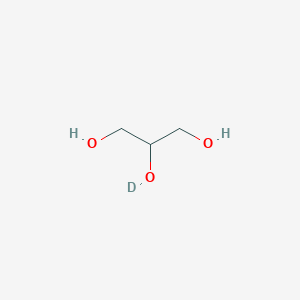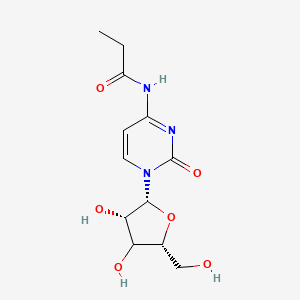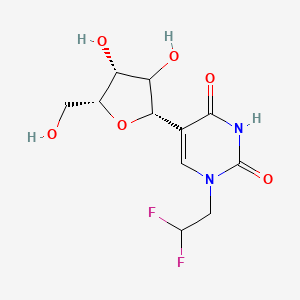
N1-(1,1-Difluoroethyl)pseudouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,1-Difluoroethyl)pseudouridine: is a purine nucleoside analogue with broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is used primarily for scientific research and drug development purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1,1-Difluoroethyl)pseudouridine involves the modification of pseudouridine with a difluoroethyl group. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it typically involves nucleophilic substitution reactions where the difluoroethyl group is introduced to the pseudouridine molecule .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. The compound is generally produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N1-(1,1-Difluoroethyl)pseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various analogues with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(1,1-Difluoroethyl)pseudouridine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the mechanisms of DNA synthesis inhibition and apoptosis induction. It serves as a model compound for understanding the behavior of nucleoside analogues in biological systems .
Medicine: It is being investigated for its ability to target and kill cancer cells, particularly in lymphoid malignancies .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .
Wirkmechanismus
N1-(1,1-Difluoroethyl)pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The difluoroethyl group enhances its ability to interfere with DNA replication, leading to cell death. The compound targets specific enzymes involved in DNA synthesis, disrupting the replication process and triggering programmed cell death pathways .
Vergleich Mit ähnlichen Verbindungen
Pseudouridine: The parent compound of N1-(1,1-Difluoroethyl)pseudouridine, used in RNA therapy and vaccine development.
N1-methylpseudouridine: Another modified nucleoside with applications in mRNA vaccines and RNA therapy.
Uniqueness: this compound is unique due to the presence of the difluoroethyl group, which enhances its antitumor activity and stability. This modification distinguishes it from other nucleoside analogues and contributes to its specific biological effects .
Eigenschaften
Molekularformel |
C11H14F2N2O6 |
|---|---|
Molekulargewicht |
308.24 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14F2N2O6/c12-6(13)2-15-1-4(10(19)14-11(15)20)9-8(18)7(17)5(3-16)21-9/h1,5-9,16-18H,2-3H2,(H,14,19,20)/t5-,7+,8?,9+/m1/s1 |
InChI-Schlüssel |
AIRFOPFGWMIWKE-DUQYIQTESA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1CC(F)F)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1CC(F)F)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
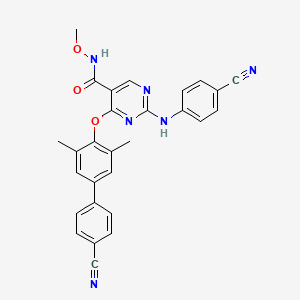
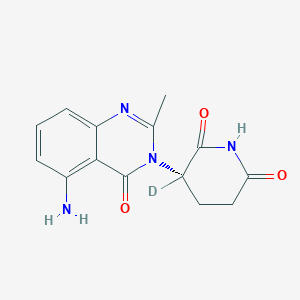
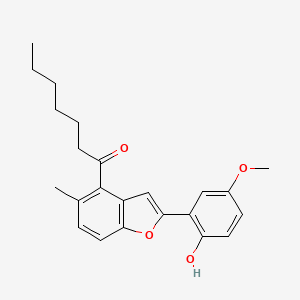
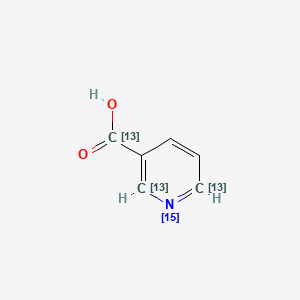
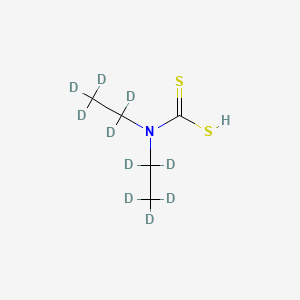

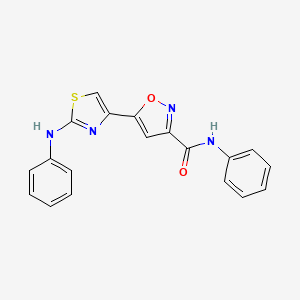
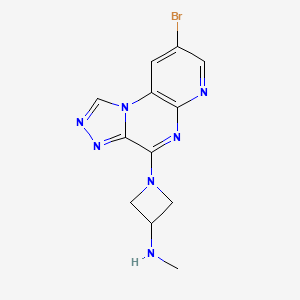

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
